molecular formula C21H24N6O3 B1258424 3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine

3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine

Cat. No. B1258424
M. Wt: 408.5 g/mol
InChI Key: ZSEYFLVXUDVIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine is a member of piperidines.

Scientific Research Applications

Synthesis and Characterization

  • Asymmetric Triazene Ligands : Research involving the synthesis of asymmetric triazene ligands, including a compound similar to 3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine, shows the potential for creating diverse molecular structures. These ligands have applications in the formation of metal complexes with unique bonding interactions and structural frameworks (Melardi et al., 2015).

Chemical Reactions and Derivatives

  • Synthesis of Derivatives : Studies on the reactivity of compounds with structural similarities to the chemical indicate that these substances can be used to synthesize a variety of chemical derivatives, such as pyridazine, oxadiazole, triazole, and aminopyrazole derivatives. This versatility is significant for the development of new chemical entities with potential applications in various fields (Abdallah et al., 2007).

Pharmacological Evaluation

  • Antibacterial and Antifungal Activity : Compounds structurally similar to 3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine have been shown to exhibit significant antibacterial and antifungal activities. This indicates the potential for developing new antimicrobial agents based on similar molecular frameworks (Suresh et al., 2016).

Anticancer Activity

  • Anti Neoplastic Activity : Research on derivatives of triazole compounds, which share structural features with the chemical , has demonstrated anticancer activity in experimental models. Such findings underscore the potential for these compounds in the development of new cancer therapies (Arul & Smith, 2016).

properties

Product Name

3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-hydroxy-2-(3-methylphenyl)-5-nitrotriazol-4-imine

InChI

InChI=1S/C21H24N6O3/c1-16-6-5-9-19(14-16)25-23-21(27(29)30)20(26(25)28)22-18-10-12-24(13-11-18)15-17-7-3-2-4-8-17/h2-9,14,18,28H,10-13,15H2,1H3

InChI Key

ZSEYFLVXUDVIEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2N=C(C(=NC3CCN(CC3)CC4=CC=CC=C4)N2O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(C(=NC3CCN(CC3)CC4=CC=CC=C4)N2O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine
Reactant of Route 2
3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine
Reactant of Route 3
3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine
Reactant of Route 4
3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine
Reactant of Route 5
3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine
Reactant of Route 6
3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine

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